molecular formula C15H24N2O2 B4209769 N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide

N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide

Cat. No.: B4209769
M. Wt: 264.36 g/mol
InChI Key: POVREMZLKFLXJK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenoxy group, and a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide typically involves the reaction of 3-(dimethylamino)-2-methylpropylamine with 2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The phenoxy group contributes to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N,N-dimethyl-1,3-propanediamine
  • Tris(dimethylamino)phosphine

Uniqueness

N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and phenoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-12(11-17(3)4)10-16-15(18)13(2)19-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVREMZLKFLXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C)OC1=CC=CC=C1)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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